N-[2-(cyclooctylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Description
N-[2-(cyclooctylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a cyclooctylamino group and a pyrimidinyl substituent. For instance, compounds such as 4-(2-(cyclohexylamino)-2-oxoethyl)-N-(2-hydroxy-5-sulfamoylphenyl)piperazine-1-carboxamide () and 9a/9b () share key motifs, including the carboxamide linkage and cyclic amino groups. These analogs are synthesized via nucleophilic substitution or coupling reactions, often involving reflux conditions with bases like K₂CO₃ in acetone or DMSO-mediated couplings .
The pyrimidinyl moiety, a common pharmacophore in kinase inhibitors, suggests possible interactions with enzymatic active sites .
Properties
Molecular Formula |
C19H30N6O2 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[2-(cyclooctylamino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H30N6O2/c26-17(23-16-7-4-2-1-3-5-8-16)15-22-19(27)25-13-11-24(12-14-25)18-20-9-6-10-21-18/h6,9-10,16H,1-5,7-8,11-15H2,(H,22,27)(H,23,26) |
InChI Key |
VCVYNUILHBQZOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclooctylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions, where the piperazine nitrogen attacks a halogenated pyrimidine derivative.
Attachment of the Cyclooctylamino Group: The cyclooctylamino group is attached through an amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclooctylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace halogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF or DMSO.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[2-(cyclooctylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(cyclooctylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic outcome.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Carboxamide Derivatives with Varying Substituents
4-Hydroxyquinazoline Derivatives (A1–A6)
These compounds () feature a 4-oxo-3,4-dihydroquinazolin-2-ylmethyl group attached to the piperazine-carboxamide core. Key differences include:
- Substituent Effects : Fluorine or chlorine atoms on the phenyl ring (e.g., A2–A6) influence melting points (189–199°C) and yields (45–57%). For example, A3 (4-fluorophenyl) has a higher yield (57.3%) and melting point (196.5–197.8°C) compared to A4 (2-chlorophenyl, 45.2% yield, 197.9–199.6°C) .
- Structural Implications: The quinazolinone moiety introduces rigidity, which may enhance target affinity but reduce solubility compared to the pyrimidinyl group in the target compound .
CPIPC Analogs (CPIPC, CPIPC-1, CPIPC-2)
These compounds () incorporate a 5-chloropyridin-2-yl group and indazole/indole substituents. Unlike the target compound, their biological activity is linked to TRPV1 receptor modulation. The indazole/indole groups may improve metabolic stability, while the chloropyridinyl group enhances electrophilic interactions .
Carboxamide Compounds with Cyclic Amino Groups
4-(2-(Cyclohexylamino)-2-oxoethyl)-N-(2-hydroxy-5-sulfamoylphenyl)piperazine-1-carboxamide ()
- The sulfamoylphenyl moiety introduces hydrogen-bonding capacity, which is absent in the target compound .
- Synthesis : Purified via flash chromatography (MeOH/DCM, 10% v/v) with a 55% yield, suggesting similar protocols could apply to the target compound .
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()
Comparative Data Table
Key Findings and Implications
- Synthetic Accessibility : Piperazine-carboxamides are typically synthesized via nucleophilic acyl substitution or coupling reactions, with yields influenced by substituent electronics (e.g., electron-withdrawing groups like chlorine reduce yields) .
- Bioactivity Correlations: The pyrimidinyl group in the target compound may mimic adenosine in kinase binding, whereas quinazolinone or benzoxazinone moieties target different enzymatic pockets .
- Physicochemical Properties: Cyclooctylamino groups likely enhance membrane permeability but may reduce aqueous solubility compared to smaller cyclic amines .
Biological Activity
N-[2-(cyclooctylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide, a compound of interest in medicinal chemistry, exhibits various biological activities that are relevant for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Formula: C_{15}H_{22}N_{4}O_{2}
Molecular Weight: 290.36 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Receptor Binding: The compound has shown affinity for various receptors, particularly those involved in neurotransmission and cell signaling pathways.
- Enzyme Inhibition: It acts as an inhibitor for certain enzymes that play critical roles in metabolic pathways, which may contribute to its therapeutic effects.
- Signal Transduction Modulation: By influencing signal transduction pathways, the compound can alter cellular responses to external stimuli.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties.
Key Findings:
- Cell Proliferation Inhibition: The compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Apoptosis Induction: It promotes apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects, showing promise in models of neurodegenerative diseases.
Key Findings:
- Reduction of Oxidative Stress: It reduces oxidative stress markers in neuronal cells.
- Neurotransmitter Modulation: Enhances levels of neuroprotective neurotransmitters, potentially improving cognitive function.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Study on Cancer Cell Lines:
- Objective: To evaluate the anticancer effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Results: Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity.
-
Neuroprotection in Animal Models:
- Objective: To assess neuroprotective effects in a mouse model of Alzheimer’s disease.
- Results: Treated mice showed improved memory performance in behavioral tests and reduced amyloid plaque formation.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(cyclooctylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
Formation of the Piperazine Core : React 4-(pyrimidin-2-yl)piperazine with a chloroacetyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane) to introduce the carboxamide group .
Cyclooctylamine Conjugation : Couple the intermediate with cyclooctylamine using coupling agents like EDCI/HOBt or DCC in anhydrous DMF to form the N-[2-(cyclooctylamino)-2-oxoethyl] moiety .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to isolate the pure product .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the crystal structure to confirm bond lengths, angles, and stereochemistry (e.g., monoclinic P21/c space group with β ≈ 92.5°) .
- Spectroscopic Analysis :
- NMR : Compare H and C NMR shifts with predicted values (e.g., pyrimidine protons at δ 8.3–8.6 ppm; piperazine carbons at δ 45–55 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H] via high-resolution ESI-MS (expected m/z ~460–470) .
Q. What are the key functional groups influencing the compound’s reactivity?
- Methodological Answer :
- Piperazine Ring : Participates in hydrogen bonding and protonation-dependent solubility (pKa ~9.5 for secondary amines) .
- Pyrimidinyl Group : Acts as a hydrogen bond acceptor, influencing interactions with biological targets (e.g., kinases) .
- Carboxamide Linker : Enhances metabolic stability compared to ester or ketone analogs .
Advanced Research Questions
Q. What computational methods are effective in optimizing the synthesis of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states (e.g., B3LYP/6-31G* level) .
- Reaction Path Search : Apply artificial force-induced reaction (AFIR) methods to identify low-energy intermediates and optimize reaction conditions (e.g., solvent polarity, temperature) .
- Machine Learning : Train models on existing piperazine synthesis data to predict yields and side products .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Comparative Assays : Replicate studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Structural Analogs : Test activity against compounds with modified substituents (e.g., replacing cyclooctylamine with cyclohexylamine) to isolate structure-activity relationships (SAR) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to account for variability in cell lines or assay conditions .
Q. What strategies are recommended for elucidating the mechanism of action?
- Methodological Answer :
- Molecular Docking : Screen against kinase libraries (e.g., PDB entries 3POZ, 4ASD) using AutoDock Vina to predict binding modes .
- In Vitro Profiling :
- Enzyme Inhibition Assays : Measure IC values against purified targets (e.g., PI3K, mTOR) .
- Cellular Uptake Studies : Use fluorescent analogs or LC-MS to quantify intracellular concentrations .
- Transcriptomics : Perform RNA-seq on treated cells to identify downstream pathways (e.g., apoptosis, autophagy) .
Data Contradiction Analysis
Q. How can conflicting solubility data be resolved?
- Methodological Answer :
- Standardized Solubility Protocols : Use USP buffers (pH 1.2, 4.5, 6.8) and shake-flask method at 25°C/37°C .
- HPLC Quantification : Compare results across labs using identical columns (e.g., C18, 5 µm) and mobile phases (acetonitrile/water + 0.1% TFA) .
- Solid-State Analysis : Assess polymorphic forms via PXRD; amorphous forms may exhibit higher solubility than crystalline .
Q. What experimental designs minimize variability in cytotoxicity assays?
- Methodological Answer :
- Cell Line Authentication : Use STR profiling to confirm identity (e.g., HeLa, MCF-7) .
- Dose-Response Curves : Test 8–10 concentrations in triplicate, normalized to vehicle controls .
- Positive Controls : Include reference compounds (e.g., doxorubicin for apoptosis) to validate assay performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
